
(2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is a chiral compound featuring a naphthalene ring and a phenyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of naphthalene-1-carbaldehyde with (S)-phenylglycinol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the dioxolane ring. The reaction conditions often include:
Solvent: Toluene or dichloromethane
p-Toluenesulfonic acid or sulfuric acidTemperature: Reflux conditions (80-110°C)
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification: Crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-25°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis for enantioselective reactions.
Materials Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Drug Design: Potential scaffold for designing new pharmaceuticals targeting specific biological pathways.
Medicine
Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.
Antimicrobial Agents: Studied for its effectiveness against various microbial strains.
Industry
Polymer Additives: Used to improve the properties of industrial polymers.
Coatings: Applied in the formulation of high-performance coatings.
Mechanism of Action
The mechanism by which (2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects in biological pathways. For example, as an enzyme inhibitor, it may block the active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The enantiomer of the compound, with similar but distinct biological activities.
(2S,5S)-2-(Naphthalen-1-yl)-5-methyl-1,3-dioxolan-4-one: A structurally similar compound with a methyl group instead of a phenyl group.
Uniqueness
(2S,5S)-2-(Naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is unique due to its specific stereochemistry and the presence of both naphthalene and phenyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
887304-81-6 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(2S,5S)-2-naphthalen-1-yl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C19H14O3/c20-18-17(14-8-2-1-3-9-14)21-19(22-18)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17,19H/t17-,19-/m0/s1 |
InChI Key |
ITGXDRZTILBSJD-HKUYNNGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C(=O)O[C@H](O2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(O2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


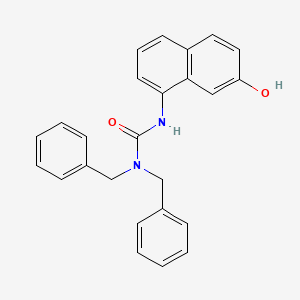
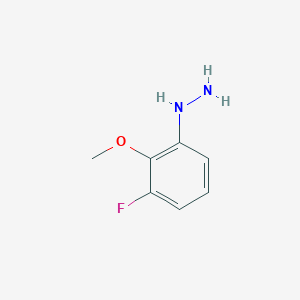

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
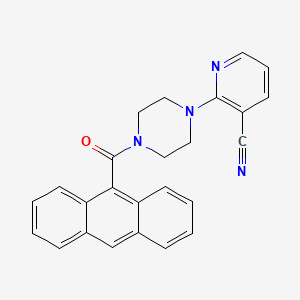


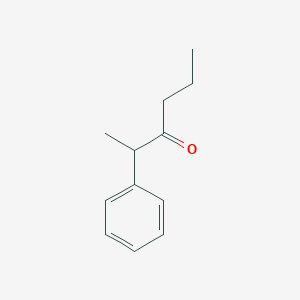
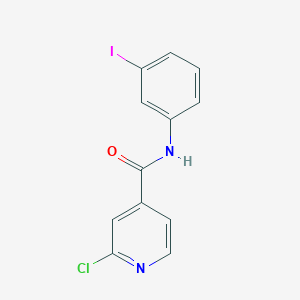
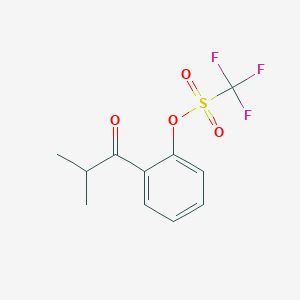
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)
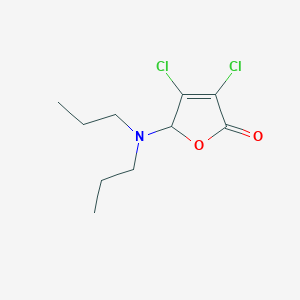
![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
